2-Methyl-3-nitroanisole

Catalog No.
S704083
CAS No.
4837-88-1
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-nitroanisole

CAS Number

4837-88-1

Product Name

2-Methyl-3-nitroanisole

IUPAC Name

1-methoxy-2-methyl-3-nitrobenzene

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3

InChI Key

HQCZLEAGIOIIMC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC=C1OC)[N+](=O)[O-]

Synthesis:

2-Methyl-3-nitroanisole can be synthesized through various methods, including nitration of 2-methylanisole with a mixture of nitric and sulfuric acids. This reaction is described in detail in a publication by the Journal of the Chemical Society ().

Applications in Organic Chemistry:

2-Methyl-3-nitroanisole serves as a valuable intermediate in the synthesis of various organic compounds. Its nitro group can be readily reduced to an amine, allowing for further functionalization. For instance, a research article published in Tetrahedron Letters demonstrates its application in the synthesis of substituted benzimidazoles, which are important heterocyclic compounds with diverse biological activities ().

2-Methyl-3-nitroanisole is an organic compound with the molecular formula C8H9NO3C_8H_9NO_3 and a molecular weight of approximately 167.16 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on an aromatic ring. The compound appears as a yellow solid and is known for its aromatic properties, making it significant in various chemical applications. Its structure can be represented as follows:

text
O || C6H4-NO2 | CH3-O

The compound is also referred to by other names, including 3-Nitro-2-methoxybenzene and 2-Methoxy-3-nitrobenzene. It is primarily utilized in the synthesis of various chemical intermediates and has been studied for its potential biological activities.

There's no current research available on the mechanism of action of MÑA in any biological system.

  • Potential irritant: Nitro compounds can be irritants to skin and eyes [].
  • Potential fire hazard: Organic compounds with aromatic rings can be flammable.
Typical of aromatic compounds, including:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, allowing for further substitution reactions.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring toward electrophilic attack, facilitating reactions such as nitration or sulfonation.
  • Reduction Reactions: The nitro group can be converted to an amine through catalytic hydrogenation or chemical reduction methods.

These reactions make 2-Methyl-3-nitroanisole a versatile intermediate in organic synthesis.

Research indicates that 2-Methyl-3-nitroanisole exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
  • Potential Toxicity: Exposure to this compound can lead to skin and eye irritation, and it may pose health risks if inhaled or absorbed through the skin .

Further studies are necessary to fully understand its biological mechanisms and potential therapeutic applications.

Several methods have been developed for synthesizing 2-Methyl-3-nitroanisole:

  • Nitration of Anisole: This method involves the electrophilic substitution of anisole with a nitrating agent (such as nitric acid) to introduce the nitro group at the meta position relative to the methoxy group.
    Anisole+HNO32 Methyl 3 nitroanisole+H2O\text{Anisole}+\text{HNO}_3\rightarrow \text{2 Methyl 3 nitroanisole}+\text{H}_2\text{O}
  • Reduction of Nitro Compounds: Starting from 2-Methyl-3-nitroaniline, reduction processes can yield 2-Methyl-3-nitroanisole through selective reactions that protect the methoxy group while modifying the nitro group .

These methods highlight the compound's accessibility for industrial and laboratory synthesis.

Interaction studies involving 2-Methyl-3-nitroanisole have focused on its reactivity with biological systems and other chemical entities:

  • Reactive Intermediates Formation: The nitro group can participate in redox reactions, leading to reactive intermediates that may interact with cellular components .
  • Toxicological Studies: Investigations into its toxicity profile are essential for understanding its safety in industrial applications and potential health risks associated with exposure.

These studies are crucial for assessing both the utility and safety of 2-Methyl-3-nitroanisole in various contexts.

In comparing 2-Methyl-3-nitroanisole with similar compounds, notable examples include:

Compound NameMolecular FormulaKey Features
2-Methyl-4-nitroanisoleC8H9NO3C_8H_9NO_3Different position of nitro group; potential different reactivity.
4-NitrophenolC6H5NO3C_6H_5NO_3Lacks methoxy group; used extensively as a reagent.
2-Amino-4-nitrophenolC6H6N2O3C_6H_6N2O3Contains amino group; exhibits different biological activities.

The uniqueness of 2-Methyl-3-nitroanisole lies in its specific arrangement of functional groups, which influences its reactivity and applications compared to these similar compounds. Its methoxy substitution provides distinct electronic effects that affect both its chemical behavior and biological interactions.

XLogP3

2.7

LogP

2.68 (LogP)

Melting Point

55.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4837-88-1

Wikipedia

2-Methyl-3-nitroanisole

Dates

Modify: 2023-08-15

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